(E)-methyl 2-(5-(4-hydroxy-3-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)acetate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
methyl 2-[(5E)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO5S2/c1-19-10-5-8(3-4-9(10)16)6-11-13(18)15(14(21)22-11)7-12(17)20-2/h3-6,16H,7H2,1-2H3/b11-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQRXHNXWBTUUJP-IZZDOVSWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=C2C(=O)N(C(=S)S2)CC(=O)OC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C/2\C(=O)N(C(=S)S2)CC(=O)OC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-methyl 2-(5-(4-hydroxy-3-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)acetate is a compound belonging to the thiazolidinone family, which has garnered attention for its diverse biological activities, particularly in antimicrobial and anticancer research. This article reviews the biological activity of this compound, focusing on its antimicrobial efficacy, potential anticancer properties, and mechanisms of action based on recent studies.
Antimicrobial Activity
The thiazolidinone derivatives exhibit significant antimicrobial properties. Research indicates that compounds similar to this compound demonstrate notable activity against various bacterial strains.
Efficacy Against Bacteria
A study evaluated several thiazolidinone derivatives and found that they exhibited antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) for these compounds ranged from 0.004 to 0.03 mg/mL against sensitive bacterial strains such as Enterobacter cloacae and Staphylococcus aureus .
| Bacterial Strain | MIC (mg/mL) | Comments |
|---|---|---|
| Enterobacter cloacae | 0.004 | Most sensitive strain |
| Escherichia coli | 0.03 | Most resistant strain |
| Staphylococcus aureus | 0.015 | Good activity observed |
| Bacillus cereus | 0.015 | Comparable to reference drugs |
The mechanism by which thiazolidinones exert their antimicrobial effects involves the inhibition of bacterial cell wall synthesis and interference with metabolic pathways. The incorporation of specific substituents at the C-5 position enhances binding affinity to bacterial enzymes, thereby increasing potency .
Anticancer Properties
Recent studies have also explored the anticancer potential of thiazolidinone derivatives, including this compound.
Cytotoxicity Studies
Cytotoxicity assays against various cancer cell lines have shown that these compounds exhibit moderate to high cytotoxic effects. For instance, derivatives were tested against K562 (chronic myelogenous leukemia) and MCF7 (breast cancer) cell lines, demonstrating promising results with IC50 values indicating significant growth inhibition .
| Cell Line | IC50 (µM) | Activity |
|---|---|---|
| K562 | 15 | Moderate cytotoxicity |
| MCF7 | 20 | Moderate cytotoxicity |
Structure-Activity Relationship (SAR)
The biological activity of thiazolidinones is closely related to their chemical structure. Variations in substituents can significantly impact their efficacy:
- Hydrophobic Substituents : Larger hydrophobic groups at the C-5 position enhance antibacterial activity.
- Functional Groups : Hydroxy and methoxy groups contribute to increased solubility and bioavailability, potentially enhancing biological activity .
Case Studies
Several case studies have highlighted the potential applications of thiazolidinone derivatives in clinical settings:
- Antimycobacterial Activity : A derivative demonstrated significant activity against Mycobacterium tuberculosis, with MIC values as low as 8 μM, indicating its potential as a therapeutic agent for tuberculosis .
- Biofilm Inhibition : Research has shown that certain thiazolidinones can inhibit biofilm formation in pathogenic bacteria, which is crucial for treating chronic infections resistant to conventional antibiotics .
Q & A
Q. Table 1: Yield Optimization via Reaction Parameters
| Step | Solvent | Catalyst | Time (h) | Yield (%) |
|---|---|---|---|---|
| Aldol Condensation | Ethanol | Piperidine | 24 | 24–73 |
| Alkylation | Acetone | K₂CO₃ | 24 | 60–85 |
Advanced: How can discrepancies between experimental NMR data and computational predictions for this compound be resolved?
Methodological Answer:
Contradictions often arise from:
- Tautomerism : The thioxo group (C=S) may exhibit keto-enol tautomerism, altering NMR chemical shifts. Validate via X-ray crystallography to confirm the dominant tautomer .
- Solvent Effects : DMSO-d₆ in NMR may induce shifts; compare with solid-state IR or computational models (e.g., DFT) for gas-phase predictions .
Case Study :
In , X-ray data confirmed the (E)-configuration of the benzylidene moiety, resolving ambiguities in NOESY NMR correlations. Use crystallography as a reference to recalibrate computational parameters .
Advanced: What challenges arise in determining the crystal structure of this compound using SHELXL, and how are they addressed?
Methodological Answer:
Key Challenges :
Q. Best Practices :
- Data Collection : Use high-resolution (<1.0 Å) synchrotron data to resolve weak electron density.
- Validation : Cross-check with Hirshfeld surface analysis to validate hydrogen-bonding networks .
Basic: What analytical techniques are critical for confirming the purity and structure of this compound?
Methodological Answer:
- HPLC : Use C18 columns with acetonitrile/water gradients (e.g., 70:30 v/v) to assess purity (>98%) .
- Spectroscopy :
- ¹H/¹³C NMR : Confirm regiochemistry via vinyl proton coupling (J = 12–16 Hz for E-configuration) .
- FT-IR : Validate carbonyl (C=O, ~1700 cm⁻¹) and thioxo (C=S, ~1250 cm⁻¹) groups .
- Elemental Analysis : Match experimental C/H/N values to theoretical calculations (e.g., C 57.82% vs. 58.03% observed) .
Advanced: How can computational modeling predict the biological activity or electronic properties of this compound?
Methodological Answer:
- Density Functional Theory (DFT) :
- Calculate HOMO-LUMO gaps to assess redox activity (e.g., ΔE ~3.5 eV suggests moderate reactivity) .
- Simulate electrostatic potential maps to predict hydrogen-bonding sites for target binding .
- Molecular Docking : Use AutoDock Vina to model interactions with enzymes (e.g., cyclooxygenase-2) based on the 4-hydroxy-3-methoxy pharmacophore .
Validation : Compare docking scores with experimental IC₅₀ values from enzyme inhibition assays.
Advanced: What strategies mitigate polymorphism during crystallization, and how does solvent choice influence crystal packing?
Methodological Answer:
- Solvent Screening : Use methanol (as in ) to favor H-bonding between the 4-hydroxy group and solvent, stabilizing specific polymorphs .
- Antisolvent Diffusion : Introduce hexane to saturated methanol solutions to slow nucleation and reduce defects.
- Thermal Analysis : DSC/TGA identifies metastable polymorphs; select conditions that favor the thermodynamically stable form .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
